molecular formula C15H10ClN3O B1226154 (Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

Cat. No. B1226154
M. Wt: 283.71 g/mol
InChI Key: CXDFAGGCALQOEA-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-cyano-3-(3-pyridinyl)-2-propenamide is an anilide.

Scientific Research Applications

Structural and Synthetic Studies

  • (Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide and its derivatives have been a subject of interest in structural chemistry. Research indicates that these compounds can crystallize in various forms, exhibiting diverse intermolecular interactions such as hydrogen bonding and π–π stacking interactions, which are critical in crystal engineering and design (Shi et al., 2010).
  • Synthesis techniques for such compounds have been developed, demonstrating their potential in creating a range of structurally diverse molecules. This has implications in drug discovery and materials science, as these synthesis methods allow for the exploration of new compounds with potentially unique properties (Quiroga et al., 1999).

Pharmacological Applications

  • In pharmacology, derivatives of (Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide have been explored for their potential as bioactive agents. These studies have looked into their use in developing treatments for various conditions, indicating their significance in medicinal chemistry (Abdel-Raheem et al., 2021).

Antioxidant and Antiradical Properties

  • Some derivatives of this compound have been analyzed for their antioxidant and antiradical activities. This is crucial for developing new therapeutic agents, as oxidative stress is a factor in many diseases (Bekircan et al., 2008).

Chemical and Molecular Insights

  • Detailed chemical and molecular studies on these compounds, including their electronic properties and interaction landscapes, have been conducted. This research is valuable for understanding the fundamental properties of these molecules, which can inform their application in various fields, including materials science and pharmacology (Gallagher et al., 2022).

properties

Product Name

(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C15H10ClN3O/c16-13-4-1-5-14(8-13)19-15(20)12(9-17)7-11-3-2-6-18-10-11/h1-8,10H,(H,19,20)/b12-7-

InChI Key

CXDFAGGCALQOEA-GHXNOFRVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C\C2=CN=CC=C2)/C#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CN=CC=C2)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylprop-2-enamide

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